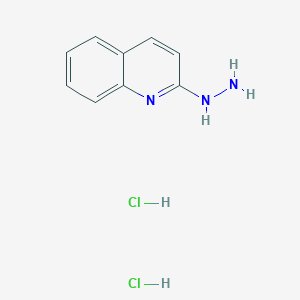

2-Hydrazinylquinoline dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H11Cl2N3 |

|---|---|

Molekulargewicht |

232.11 g/mol |

IUPAC-Name |

quinolin-2-ylhydrazine;dihydrochloride |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H |

InChI-Schlüssel |

FYFXUZRJDDDKKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Hydrazinylquinoline Dihydrochloride and Analogues

Established Synthetic Pathways

The formation of 2-hydrazinylquinoline is most effectively accomplished by utilizing a quinoline (B57606) precursor equipped with a suitable leaving group at the 2-position, which facilitates substitution by hydrazine (B178648).

Reaction of Quinoline with Hydrazine Hydrate (B1144303)

The direct reaction of an unmodified quinoline ring with hydrazine hydrate to yield 2-hydrazinylquinoline is not a commonly documented or standard synthetic route. Direct amination of heterocyclic rings, such as in the Chichibabin reaction, typically requires powerful nucleophiles like sodium amide (NaNH₂) or potassium amide (KNH₂) to substitute a hydride ion. wikipedia.orggoogle.comscientificupdate.com For instance, quinoline can be aminated to produce 2-aminoquinoline (B145021) or 4-aminoquinoline (B48711) using potassium amide in liquid ammonia (B1221849), with the outcome dependent on reaction conditions. researchgate.net However, the use of hydrazine hydrate for a similar direct substitution on the quinoline core is less established, and synthesis almost invariably proceeds via an activated precursor.

Reaction of 2-Chloroquinoline (B121035) with Hydrazine Hydrate

The most prevalent and well-documented method for synthesizing 2-hydrazinylquinoline involves the reaction of 2-chloroquinoline with hydrazine hydrate. prepchem.com This pathway is a classic example of nucleophilic aromatic substitution, where the chlorine atom at the 2-position of the quinoline ring serves as an effective leaving group.

In a typical laboratory procedure, 2-chloroquinoline is heated under reflux with hydrazine monohydrate. prepchem.com The reaction can be carried out in a solvent such as water or ethanol (B145695). prepchem.comimpactfactor.org Upon completion of the reaction, the product is isolated and purified. For example, refluxing 2-chloroquinoline with hydrazine monohydrate in water for two hours has been reported to produce 2-hydrazinylquinoline with a yield of 66.6%. prepchem.com The resulting free base is then treated with hydrochloric acid to precipitate the more stable and water-soluble 2-hydrazinylquinoline dihydrochloride (B599025).

| Reactant 1 | Reactant 2 | Solvent | Condition | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline | Hydrazine Monohydrate | Water | Reflux | 2 hours | 66.6% | prepchem.com |

| 2-Chloroquinoline Analogues | Hydrazine Hydrate | Ethanol | Reflux | 2-4 hours | Not Specified | impactfactor.orgmdpi.com |

Mechanistic Considerations in 2-Hydrazinylquinoline Formation

The synthesis of 2-hydrazinylquinoline from 2-chloroquinoline is governed by the principles of nucleophilic aromatic substitution, a mechanism distinct from condensation reactions.

Condensation Reactions

Condensation reactions are fundamental to the subsequent chemistry of the 2-hydrazinylquinoline product rather than its initial formation from 2-chloroquinoline. The primary amine of the hydrazinyl group in 2-hydrazinylquinoline is highly nucleophilic and readily reacts with carbonyl compounds, such as aldehydes and ketones, to form quinolinyl hydrazones. mdpi.com This reaction involves the formation of a carbon-nitrogen double bond through the elimination of a water molecule and is a key method for creating more complex quinoline-based derivatives. mdpi.com

Nucleophilic Substitution Reactions

The formation of 2-hydrazinylquinoline from 2-chloroquinoline proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two main steps:

Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the quinoline ring. The inherent electron-withdrawing nature of the ring nitrogen atom enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. This initial addition leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Elimination of Leaving Group: In the second step, the aromaticity of the quinoline ring is restored through the elimination of the chloride ion. The departure of the chloride leaving group is the final step in the substitution, yielding the 2-hydrazinylquinoline product.

This addition-elimination sequence is the characteristic mechanistic pathway for nucleophilic substitution on electron-poor aromatic and heteroaromatic systems.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of 2-hydrazinylquinoline dihydrochloride, several reaction parameters can be systematically adjusted. The principles of optimization involve modifying conditions to favor the desired reaction pathway while minimizing side reactions and facilitating product isolation. Key variables include the choice of solvent, reaction temperature, and reaction time.

| Method | Solvent/Reagent System | Time | Yield |

|---|---|---|---|

| A | Pyridine (B92270) (reflux) | 6-12 hours | 80-92% |

| B | EtONa / EtOH | 1 day | 74% |

| C | Toluene / Et₃N | 2 days | 60% |

| D | DMF / Et₃N | 1 day | 65% |

This table illustrates the optimization process for a related reaction involving a hydrazinylquinoline derivative, showing how different conditions significantly affect yield and reaction time.

For the synthesis of 2-hydrazinylquinoline itself, optimization would involve comparing different solvents (e.g., water, ethanol, isopropanol), adjusting the reflux temperature, and monitoring the reaction over time to determine the point of maximum conversion without significant product degradation. The stoichiometry of hydrazine hydrate is also a crucial factor; an excess is often used to ensure complete consumption of the 2-chloroquinoline starting material.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of 2-hydrazinylquinoline, directly influencing reaction rate and yield. Polar protic solvents are generally preferred for this reaction due to their ability to solvate the reactants and facilitate the nucleophilic substitution mechanism.

Alcohols (Ethanol and Methanol): Ethanol and methanol (B129727) are the most commonly employed solvents for the reaction between 2-chloroquinoline and hydrazine. nih.gov Their polarity is suitable for dissolving the reactants, and they are compatible with hydrazine. In a reported synthesis of 1,2-dihydroquinolinehydrazonopropanoate derivatives, ethanol was used as the solvent, with the reaction mixture being refluxed for approximately 6 hours. nih.gov In a similar synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed metathesis, ethanol was found to be superior to methanol and acetonitrile. nih.gov While methanol led to nearly full conversion, it also resulted in the formation of a dimethyl acetal (B89532) byproduct. nih.gov Ethanol improved the yield to 80%, although a small amount of a diethyl acetal derivative was still observed. nih.gov

Water: Hydrazine monohydrate, which contains 64–65% hydrazine in water, can also be used directly, with the water acting as the solvent. nih.gov This approach aligns with green chemistry principles by utilizing an environmentally benign solvent.

The optimization of the solvent system is crucial for maximizing yield and minimizing byproduct formation. The selection depends on the specific substrates and reaction conditions.

| Solvent | Reactants/Reaction Type | Observation/Outcome | Reference |

|---|---|---|---|

| Ethanol | 4-chloroquinolones and hydrazine hydrate | Effective solvent for reflux conditions. | nih.gov |

| Methanol | N-prenylated 2-aminobenzaldehydes (RCCOM) | Nearly full conversion but significant dimethyl acetal byproduct formation. | nih.gov |

| Ethanol | N-prenylated 2-aminobenzaldehydes (RCCOM) | Improved yield (80%) compared to methanol, with minor diethyl acetal byproduct. | nih.gov |

| Acetonitrile | N-prenylated 2-aminobenzaldehydes (RCCOM) | Lower conversion and yield compared to alcoholic solvents. | nih.gov |

| Water | 2-Chloroquinoline and hydrazine monohydrate | Serves as an eco-friendly solvent when using aqueous hydrazine. | nih.gov |

Temperature and Reaction Time Control

Temperature and reaction time are interdependent variables that must be carefully controlled to ensure complete reaction and prevent the formation of degradation products.

Temperature: The synthesis of 2-hydrazinylquinoline from 2-chloroquinoline is typically conducted under reflux conditions. nih.gov Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate. For instance, a literature procedure specifies refluxing 2-chloroquinoline with hydrazine monohydrate for 2 hours. nih.gov Similarly, the synthesis of related hydrazinylquinolones involves refluxing for 3 hours. nih.gov In other base-mediated syntheses of quinoline derivatives, increasing the temperature from room temperature to 100°C was shown to dramatically improve the yield from low to 87% and decrease the reaction time to 1 hour. researchgate.net

Reaction Time: The optimal reaction time is the point at which the maximum yield of the product is achieved without significant decomposition or side-reaction proliferation. Reaction progress is often monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov For the synthesis of quinolone hydrazonopropanoates, the reaction was refluxed for about 6 hours, until TLC analysis indicated the disappearance of the starting material. nih.gov Optimization is key; for example, in one study, reaction times for a one-pot synthesis of pyrimido[4,5-b]quinolones were between 2.5 and 3.5 hours at 90°C. tandfonline.com

The precise conditions are optimized to achieve a high yield of the desired product.

| Reaction | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline + Hydrazine Monohydrate | Reflux | 2 hours | 66.6% | nih.gov |

| 4-chloroquinolones + Hydrazine Hydrate | Reflux | 3 hours | Not specified | nih.gov |

| Hydrazinyl quinolone-2-one + Ethyl Propiolate | Reflux | ~6 hours | Not specified | nih.gov |

| Base-mediated cyclization of 2-thiopropargyl-3-hydroxymethyl quinoline | Room Temp | Not specified | Low | researchgate.net |

| Base-mediated cyclization of 2-thiopropargyl-3-hydroxymethyl quinoline | 100 °C | 1 hour | 87% | researchgate.net |

Catalytic Approaches (Acidic and Basic Catalysis)

Catalysis can play a significant role in enhancing the efficiency of quinoline synthesis. Both acidic and basic catalysts are employed to accelerate reaction rates and improve yields, depending on the specific reaction mechanism.

Acidic Catalysis: Acid catalysts can activate substrates towards nucleophilic attack. In the synthesis of 2-oxazolines, a related heterocyclic system, strong acids like triflic acid were found to be highly effective, while weaker acids resulted in low yields. mdpi.com For the synthesis of quinoline derivatives, p-toluenesulfonic acid (p-TSA) has been used as an effective green promoter in one-pot reactions. acs.orgnih.gov

Basic Catalysis: Basic catalysts can enhance the nucleophilicity of reagents like hydrazine. The synthesis of 2-pyrazolines from hydrazines and α,β-enones, for example, can be influenced by the type of catalyst used. sci-hub.se In the synthesis of 2-hydrazinylquinoline, basic catalysts can be used to improve reaction efficiency. Sodium hydroxide (B78521) has been used as a base catalyst in the synthesis of dihydroquinoline derivatives. tandfonline.com

The choice between acidic and basic catalysis depends on the nature of the reactants and the desired reaction pathway. For the reaction of 2-chloroquinoline with hydrazine, a catalyst can enhance the rate of nucleophilic substitution.

Green Chemistry Approaches in the Synthesis of Quinoline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly methodologies. acs.orgtandfonline.com Traditional methods often require harsh conditions, toxic reagents, and hazardous solvents, leading to environmental concerns. tandfonline.comnih.gov Green approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.netijpsjournal.com

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are a cornerstone of green chemistry. acs.orgnih.gov These strategies offer significant advantages, including reduced solvent usage, lower energy consumption, and decreased waste generation. researchgate.net

Several one-pot protocols have been developed for quinoline derivatives. mdpi.com For instance, a one-pot, three-component technique has been developed for the synthesis of pyrimido[4,5-b]quinolones. tandfonline.com Another method describes a copper-catalyzed one-pot cascade reaction of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia. tandfonline.com These multicomponent reactions are highly atom-economical and efficient. tandfonline.com A new one-pot method has also been developed for synthesizing highly substituted quinolines from α-amino ketone derivatives and alkynes in water at room temperature. bohrium.com These approaches simplify procedures and reduce the environmental impact compared to traditional multi-step syntheses. thieme-connect.com

Utilization of Eco-Friendly Solvents (e.g., Ethanol, Water)

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a key goal of green chemistry. acs.org Water and ethanol are excellent examples of green solvents that are increasingly used in quinoline synthesis. researchgate.net

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many organic reactions. tandfonline.com Several synthetic routes for quinoline derivatives have been successfully adapted to aqueous media. For example, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones is carried out in water at 90°C. tandfonline.com

Ethanol: Derived from renewable resources and biodegradable, ethanol is another preferred green solvent. It has been used in the synthesis of various quinoline derivatives, including spiro-quinolines via a one-pot, three-component condensation. tandfonline.com An ethanol-water mixture has also been employed as a green solvent system. tandfonline.com

The use of such solvents not only reduces the environmental footprint of the synthesis but can also simplify product isolation and purification. researchgate.net

Application of Ultrasound Irradiation in Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green technology in organic chemistry. ijpsjournal.com The application of ultrasonic waves can induce acoustic cavitation, which generates localized high-pressure and high-temperature spots, thereby accelerating reaction rates. rsc.org

This technique offers several advantages over conventional heating methods, including:

Reduced Reaction Times: Ultrasound irradiation can dramatically decrease reaction times. For example, the N-alkylation of an imidazole (B134444) nucleus saw reaction times drop from 48–96 hours under conventional heating to just 1–2 hours with ultrasound. rsc.orgnih.gov In another case, the reaction time was reduced from 300-480 minutes to 16-20 minutes. rsc.org

Increased Yields: Yields are often higher in ultrasound-assisted reactions, typically by about 5–10%, compared to conventional methods. rsc.orgnih.gov

Energy Efficiency: The significant reduction in reaction time leads to a substantial decrease in energy consumption. rsc.org

Milder Conditions: Reactions can often be carried out under milder conditions, minimizing the formation of byproducts. rsc.org

Ultrasound has been successfully applied to the synthesis of various quinoline derivatives, including hybrid quinoline-imidazole compounds and 7-chloroquinoline (B30040) derivatives, demonstrating its utility as an efficient and eco-friendly synthetic tool. rsc.orgtandfonline.comijacskros.com

Sustainable Catalytic Methods

The pursuit of environmentally benign synthetic methods has led to the development of sustainable and catalytic approaches for the synthesis of quinoline derivatives. These methods aim to reduce waste, avoid harsh reaction conditions, and utilize reusable catalysts, aligning with the principles of green chemistry. While specific sustainable catalytic methods for the direct synthesis of this compound are not extensively detailed in the reviewed literature, general advancements in quinoline synthesis offer a blueprint for greener pathways to this compound and its analogues. nih.govnih.gov

Traditional methods for quinoline synthesis often involve high temperatures, strong acids, and stoichiometric amounts of hazardous reagents, leading to significant environmental and economic drawbacks. nih.gov Modern approaches, however, leverage catalysis to overcome these limitations. For instance, reusable transition metal oxide-Bi(III) cooperative catalysts have been employed for the oxidative dehydrogenative coupling of anilines with vicinal diols to produce quinolines in a solvent-, additive-, oxidant-, and base-free manner. rsc.org This atom-economical approach offers high yields and robust catalyst reusability. rsc.org

Nanocatalysts also present a promising avenue for sustainable synthesis. Materials such as silica (B1680970) nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, affording high yields of quinoxalines, a related N-heterocycle, with short reaction times. nih.gov The use of a 1-sulfo-4-(3-(Ferricoxide-Silicondioxide nanopowdertrioxisilyl)propyl) piperazinum-1,4-diphosphate catalyst in the Hantzsch reaction to prepare hydroquinoline derivatives further exemplifies the move towards recoverable and efficient catalytic systems. researchgate.netedu.krd

Microwave-assisted synthesis represents another green technique that can significantly reduce reaction times and energy consumption. nih.govnih.gov For example, the Friedländer quinoline synthesis has been efficiently carried out using a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation. mdpi.com

Palladium-catalyzed reactions, while often employing a precious metal, can be designed for high efficiency and selectivity, which contributes to sustainability. Palladium catalysts have been used for the synthesis of quinolines from substrates like allyl alcohols and anilines, and in cascade reactions to construct complex quinoline cores. mdpi.comrsc.orgresearchgate.net The development of methods that use earth-abundant and less toxic metals, such as manganese and iron, is also a key area of research in sustainable quinazoline (B50416) synthesis, a class of compounds structurally related to quinolines. nih.gov

| Catalytic System | Key Features | Potential Application | Reference |

|---|---|---|---|

| Transition metal oxide–Bi(III) | Reusable, solvent- and oxidant-free | Oxidative annulation for quinoline core | rsc.org |

| Nafion NR50 | Reusable solid acid, microwave-assisted | Friedländer synthesis of quinolines | mdpi.com |

| Palladium Catalysts | High efficiency and selectivity in cascade reactions | Synthesis of functionalized quinolines | mdpi.comrsc.orgresearchgate.net |

| Nanocatalysts (e.g., Silica nanoparticles) | High efficiency, solvent-free conditions | Condensation reactions for N-heterocycles | nih.gov |

| Earth-Abundant Metal Catalysts (e.g., Mn, Fe) | Less toxic and less expensive alternatives | C-H functionalization for quinazoline synthesis | nih.gov |

Synthesis of Regioisomeric Hydrazinylquinolines

The position of the hydrazinyl group on the quinoline ring significantly influences the chemical properties and potential applications of the molecule. The synthesis of specific regioisomers, such as 2-, 3-, or 4-hydrazinylquinoline, requires distinct synthetic strategies.

The synthesis of 2-Hydrazinylquinoline is commonly achieved through nucleophilic aromatic substitution. A typical procedure involves the reaction of 2-chloroquinoline with hydrazine monohydrate under reflux conditions. nih.gov The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack, allowing for its displacement by the hydrazine nucleophile. nih.gov

For the synthesis of 4-hydrazinylquinoline derivatives, a similar strategy can be employed starting from a 4-chloroquinoline (B167314) precursor. For instance, 4-hydrazinylquinolin-2(1H)-ones are synthesized from the corresponding 4-chloro-quinolin-2(1H)-ones by reaction with hydrazine hydrate. mdpi.com This highlights that the regioselectivity is dictated by the position of the leaving group on the quinoline core.

The synthesis of 3-functionalized quinolines often requires different approaches as the 3-position is less activated towards simple nucleophilic substitution. One reported method involves a hydride transfer-initiated reaction between N-isoquinolinium salts and 2-aminobenzaldehydes, which allows for the construction of 3-(2-aminomethyl)aryl quinolines under transition-metal-free conditions. rsc.org While this does not directly yield 3-hydrazinylquinoline, it demonstrates a strategy for functionalizing the 3-position which could potentially be adapted.

The regioselectivity of these synthetic routes is crucial for obtaining the desired isomer. The choice of starting material, particularly the location of a suitable leaving group (like a halogen) or the specific reaction mechanism (like annulation or rearrangement), determines the final position of the hydrazinyl substituent.

| Regioisomer | Synthetic Precursor | General Method | Reference |

|---|---|---|---|

| 2-Hydrazinylquinoline | 2-Chloroquinoline | Nucleophilic aromatic substitution with hydrazine | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | 4-Chloro-quinolin-2(1H)-one | Nucleophilic aromatic substitution with hydrazine | mdpi.com |

| 3-Functionalized quinolines | N-Isoquinolinium salts and 2-aminobenzaldehydes | Hydride transfer-initiated deconstruction/reconstruction | rsc.org |

Chemical Reactivity and Derivatization Strategies

General Reaction Classes of 2-Hydrazinylquinoline Dihydrochloride (B599025)

The reactivity of 2-hydrazinylquinoline can be categorized into several major classes, including oxidation, reduction, and substitution reactions. These transformations can target either the hydrazinyl substituent or the quinoline (B57606) nucleus, depending on the reagents and reaction conditions employed.

The hydrazinyl group is susceptible to oxidation. For instance, derivatives of hydrazinylquinoline can undergo autoxidation, particularly in the presence of air. nih.govmdpi.com This process can lead to dimerization and the formation of more complex heterocyclic systems. A proposed mechanism for such a reaction involves the aerial oxidation of the NH-NH group, which initiates a cascade of reactions including dimerization and internal electrocyclization to yield stable pentacyclic products. nih.govmdpi.com The quinoline ring itself is generally resistant to oxidation, though under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the benzene (B151609) portion of the ring can be cleaved. pharmaguideline.com

The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the pyridine (B92270) part of the quinoline ring, yielding 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Different reducing agents can exhibit selectivity; for example, using lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com These reactions primarily affect the aromatic core, leaving the hydrazinyl group intact, thereby providing a pathway to saturated or partially saturated quinoline derivatives while preserving the reactive hydrazine (B178648) moiety for further functionalization.

Substitution reactions can occur on either the quinoline ring or the hydrazinyl group. The quinoline ring is a π-electron-deficient heterocycle, which makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. quora.com The synthesis of 2-hydrazinylquinoline itself is often achieved via a nucleophilic aromatic substitution reaction, where a suitable leaving group at the 2-position of the quinoline ring (such as a chloro group) is displaced by hydrazine hydrate (B1144303). prepchem.comnih.gov Conversely, electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring portion, favoring the 5- and 8-positions. pharmaguideline.com The terminal nitrogen of the hydrazinyl group is highly nucleophilic and can participate in substitution reactions where it displaces a leaving group on another molecule. nih.govresearchgate.net

Table 1: Summary of General Reaction Classes

| Reaction Class | Reagent/Condition | Affected Part of Molecule | Product Type |

|---|---|---|---|

| Oxidation | Aerial Oxidation | Hydrazinyl Group | Dimerized Heterocycles nih.govmdpi.com |

| Reduction | Catalytic Hydrogenation | Quinoline Ring (Pyridine part) | Tetrahydroquinoline derivatives pharmaguideline.com |

| Nucleophilic Substitution | Hydrazine Hydrate on 2-chloroquinoline (B121035) | Quinoline Ring (Position 2) | 2-Hydrazinylquinoline prepchem.comnih.gov |

| Electrophilic Substitution | General Electrophiles | Quinoline Ring (Benzene part) | 5- or 8-substituted quinolines pharmaguideline.com |

Condensation Reactions for the Formation of Schiff Bases and Hydrazones

A key and widely utilized aspect of 2-hydrazinylquinoline's reactivity is its ability to undergo condensation reactions with carbonyl compounds. This reactivity stems from the nucleophilic nature of the terminal nitrogen atom in the hydrazinyl group. nih.gov

2-Hydrazinylquinoline reacts readily with both aldehydes and ketones to form the corresponding hydrazones. nih.govumn.edunih.gov This reaction involves the nucleophilic attack of the primary amine of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govderpharmachemica.com These condensation reactions are typically carried out in a suitable solvent like ethanol (B145695) and are often catalyzed by a small amount of acid. derpharmachemica.com The resulting products are Schiff bases, specifically classified as hydrazones, which feature the characteristic >C=N-NH- linkage. nih.govderpharmachemica.com This derivatization is a robust method for modifying the quinoline structure and is fundamental in the synthesis of a wide array of new chemical entities. derpharmachemica.comnih.gov

The synthesis of quinoline hydrazones is a direct application of the condensation reaction between a hydrazinylquinoline and a carbonyl compound. derpharmachemica.com This strategy allows for the fusion of the quinoline scaffold with various other cyclic or acyclic structures, depending on the aldehyde or ketone used. derpharmachemica.commdpi.com For example, reacting a substituted 2-hydrazinylquinoline with different aryl ketones results in a series of quinoline hydrazones with diverse substituents on the aryl ring derived from the ketone. derpharmachemica.com The formation of the hydrazone is confirmed through various spectroscopic methods, including IR, which shows the characteristic C=N absorption band, and NMR spectroscopy. derpharmachemica.commdpi.com This synthetic versatility makes 2-hydrazinylquinoline a valuable building block in medicinal and materials chemistry. derpharmachemica.comnih.gov

Table 2: Examples of Quinoline Hydrazone Formation

| Hydrazinylquinoline Reactant | Carbonyl Reactant | Catalyst/Solvent | Resulting Hydrazone Product | Reference |

|---|---|---|---|---|

| (6-bromo-2-methyl-quinolin-4-yl)-hydrazine | Acetophenone | H₂SO₄ (cat.) / Ethanol | 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline | derpharmachemica.com |

| 2-chloro-quinoline-3-carbaldehyde* | Hydrazine Hydrate | Ethanol | (E)-2-chloro-3-(hydrazonomethyl)quinoline | mdpi.com |

| Quinoline-hydrazide derivative | 4-hydroxybenzaldehyde | Not specified | 3-{(2E)-2-[(4-hydroxyphenyl) methylidene] hydrazinecarbonyl}-2-methylquinoline-4-carboxylic acid | nih.gov |

*Note: In this example, the hydrazone is formed from a quinoline aldehyde and hydrazine, demonstrating the formation of the quinoline hydrazone structure from complementary starting materials.

Cyclization Reactions for Novel Heterocyclic Scaffolds

2-Hydrazinylquinoline serves as a versatile building block for the construction of fused and appended heterocyclic rings due to the reactive nature of the hydrazine moiety. Its condensation and cyclization reactions are pivotal in generating diverse molecular architectures, particularly pyrazole (B372694) and pyridine derivatives.

Synthesis of Pyrazole Derivatives

The synthesis of quinoline-appended pyrazoles is a significant area of research, with 2-hydrazinylquinoline being a key starting material. bohrium.com Various methods have been developed to construct the pyrazole ring, leveraging the reactivity of the hydrazine group with suitable carbonyl or dicarbonyl compounds. youtube.commdpi.com

A prominent method for synthesizing pyrazole derivatives from 2-hydrazinylquinoline involves the Vilsmeier-Haack reaction. semanticscholar.orgnih.govnih.gov This reaction is a common and efficient method for the formylation of quinoline hydrazones, leading to the formation of 4-formyl pyrazoles. scinito.airesearchgate.net

The typical synthetic route begins with the condensation of 2-hydrazinylquinoline with substituted acetophenones to produce the corresponding hydrazones. semanticscholar.orgresearchgate.net These hydrazone intermediates are then subjected to the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a formylating and cyclizing agent. nih.govresearchgate.net The reaction proceeds through an initial electrophilic attack of the Vilsmeier reagent on the hydrazone, followed by cyclization and elimination to yield the stable 3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. researchgate.net

The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C) for several hours before being poured into ice water to precipitate the solid product, which is then purified by recrystallization from ethanol. researchgate.net

Table 1: Synthesis of 3-(4-Aryl)-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction researchgate.net

| Entry | Ar (Aryl Group) | Starting Hydrazone | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | C₆H₅ | 2a | 3a | 75 | 160-162 |

| 2 | 4-ClC₆H₄ | 2b | 3b | 70 | 180-182 |

Data sourced from Mahgoub et al., 2018. researchgate.net

Another synthetic strategy to create quinolinyl-pyrazoles involves the direct reaction of 2-hydrazinylquinoline with pre-synthesized formylpyrazoles. researchgate.net This method leads to the formation of the corresponding hydrazonyl pyrazole derivatives. researchgate.net This approach allows for the coupling of two distinct heterocyclic systems, providing a pathway to more complex molecular structures.

The versatility of 2-hydrazinylquinoline is further demonstrated in its reactions with various activated carbonyl compounds. The treatment of 2-hydrazinylquinoline with ethoxyethylidene, dithioacetal, and arylidene derivatives is an effective method for affording the corresponding pyrazole derivatives. researchgate.net For instance, the reaction with arylidene-malononitrile can lead to the formation of pyrano[2,3-c]pyrazole derivatives. ias.ac.in These reactions typically proceed through a condensation-cyclization sequence to build the pyrazole ring system attached to the quinoline core.

The synthesis of pyrazoles appended to a quinoline ring that retains a chlorine substituent often starts from 2-chloroquinoline derivatives rather than 2-hydrazinylquinoline directly. bohrium.com For example, 2-chloroquinoline-3-aldehydes can react with hydrazine or substituted hydrazines to yield pyrazolo[3,4-b]pyridines. researchgate.net Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through the reaction of an aromatic amine with a pyrazole derivative containing a ketone or aldehyde group. mdpi.com In these syntheses, the 2-hydrazinylquinoline is often formed as an intermediate after the initial reaction of 2-chloroquinoline with hydrazine hydrate.

Synthesis of Pyridine Derivatives (e.g., 3,5-Pyridine Dicarbonitriles)

The 4-formyl pyrazole derivatives synthesized from 2-hydrazinylquinoline are valuable intermediates for constructing more complex heterocyclic systems, such as pyridine derivatives. researchgate.net A one-pot, three-component reaction provides an efficient route to synthesize highly functionalized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.netnih.gov

This synthesis involves reacting the 3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehyde intermediates with malononitrile (B47326) and a thiol (like thiophenol or ethyl mercaptan) in ethanol, catalyzed by a few drops of piperidine. semanticscholar.orgresearchgate.net The reaction mixture is refluxed for a short period, and upon cooling, the pyridine dicarbonitrile product precipitates and can be purified by recrystallization. researchgate.net This method is valued for its operational simplicity and the structural complexity of the resulting molecules, which incorporate quinoline, pyrazole, and pyridine rings. researchgate.netnih.gov

Table 2: Synthesis of 2-Amino-4-(3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazol-4-yl)-6-(alkyl/arylthio)pyridine-3,5-dicarbonitriles researchgate.net

| Entry | Ar (Aryl Group) | R (Thio Group) | Starting Aldehyde | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 3a | 11a | 70 | 200-202 |

| 2 | C₆H₅ | C₂H₅ | 3a | 11b | 65 | 180-182 |

| 3 | 4-ClC₆H₄ | C₆H₅ | 3b | 11c | 75 | 210-212 |

| 4 | 4-ClC₆H₄ | C₂H₅ | 3b | 11d | 70 | 190-192 |

| 5 | 4-CH₃OC₆H₄ | C₆H₅ | 3c | 11e | 80 | 220-222 |

Data sourced from Mahgoub et al., 2018. researchgate.net

Synthesis of Thiazolidinone Heterocycles

Thiazolidin-4-ones are a significant class of heterocyclic compounds synthesized from 2-hydrazinylquinoline. The core of this synthesis involves the reaction of a Schiff base, derived from the parent compound, with a sulfur-containing reagent, leading to the formation of the five-membered thiazolidinone ring.

A primary route to thiazolidinone derivatives involves a two-step process commencing with the formation of a Schiff base (hydrazone). 2-Hydrazinylquinoline is first condensed with various aromatic or aliphatic aldehydes and ketones. This reaction typically occurs under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding N-(quinolin-2-yl)hydrazone.

In the subsequent step, the purified hydrazone is treated with thioglycolic acid (mercaptoacetic acid). This reaction is a cyclocondensation where the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidinone ring. The presence of a dehydrating agent or a catalyst such as anhydrous zinc chloride can facilitate this cyclization. This method allows for the introduction of diverse substituents on the thiazolidinone ring, originating from the aldehyde or ketone used in the initial step.

Table 1: General Synthesis of Thiazolidinones from 2-Hydrazinylquinoline

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Hydrazinylquinoline, Aldehyde/Ketone (R-CHO/R₂C=O) | Ethanol, Reflux, cat. Acetic Acid | Schiff Base (Hydrazone) |

A more complex and synthetically valuable transformation is the formation of spiro-heterocyclic systems. Specifically, spiro[indoline-3,2'-thiazolidine]-2,4'-dione derivatives can be synthesized using a one-pot, three-component reaction. This reaction involves isatin (B1672199), 2-hydrazinylquinoline, and thioglycolic acid.

The reaction mechanism proceeds first with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group of 2-hydrazinylquinoline on the electrophilic C-3 carbonyl group of the isatin ring. This condensation results in the formation of a hydrazone intermediate, 3-(2-(quinolin-2-yl)hydrazono)indolin-2-one. Subsequently, this intermediate undergoes a cyclocondensation reaction with thioglycolic acid. The thiol group adds across the C=N double bond, and subsequent intramolecular lactamization forms the thiazolidinone ring spiro-fused to the C-3 position of the indolinone core. This synthetic strategy provides a direct route to complex molecular architectures with potential biological activities.

Synthesis of Tetrazoloquinolines via Diazotization

The hydrazinyl group of 2-hydrazinylquinoline provides a direct pathway to the synthesis of fused tetrazole ring systems, specifically tetrazolo[1,5-a]quinoline (B14009986). researchgate.netx-mol.com This transformation is achieved through a diazotization reaction followed by intramolecular cyclization.

The reaction is typically carried out by treating 2-hydrazinylquinoline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). x-mol.com The nitrous acid reacts with the hydrazinyl group to form a transient N-nitroso intermediate, which then rearranges and eliminates water to yield an azido (B1232118) group (-N₃) at the 2-position of the quinoline ring. The resulting 2-azidoquinoline intermediate undergoes spontaneous intramolecular cyclization, a form of ring-chain tautomerism, to produce the thermodynamically more stable, fused tetrazolo[1,5-a]quinoline ring system. researchgate.net This method is a classical and efficient approach for the synthesis of this important heterocyclic scaffold. x-mol.com

Gold(III)-Mediated Cyclization to Triazoloquinolinium Cations

A modern and reliable method for constructing fused triazole systems from 2-hydrazinylquinoline involves metal-mediated oxidative cyclization. Specifically, Gold(III) has been shown to be an effective mediator for the intramolecular cyclization of 2-hydrazinylquinoline derivatives to yield 3H-1,2,4-triazolo[4,3-a]quinolin-10-ium cations. dntb.gov.ua

This reaction typically starts with hydrazones prepared from 2-hydrazinylquinoline and various aldehydes. The Au(III) salt acts as an oxidizing agent and a Lewis acid, facilitating the cyclization process. The reaction proceeds via an intramolecular electrophilic attack of a nitrogen atom onto the quinoline ring, followed by oxidation, which results in the formation of the aromatic triazoloquinolinium cationic system. dntb.gov.ua This synthetic route is valued for its reliability in accessing these specific charged heterocyclic compounds. dntb.gov.ua

Table 2: Gold(III)-Mediated Synthesis of Triazoloquinolinium Cations

| Starting Material Class | Mediator | Product Class | Reference |

|---|

Chemical Transformations for Diverse Functionalization

Beyond cyclization reactions that consume the hydrazinyl moiety, this functional group can also be modified through standard chemical transformations to introduce diverse functionalities, thereby expanding the chemical space of accessible derivatives.

The hydrazinyl group in 2-hydrazinylquinoline contains nucleophilic nitrogen atoms that are susceptible to alkylation and acylation.

Alkylation can be achieved by reacting 2-hydrazinylquinoline with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction typically proceeds via nucleophilic substitution, where one of the nitrogen atoms of the hydrazinyl group attacks the electrophilic carbon of the alkyl halide. The reaction can be complex, potentially leading to a mixture of mono- and di-alkylated products at either the α- or β-nitrogen atom. Controlling the regioselectivity and the degree of alkylation often requires careful selection of reaction conditions, such as the base, solvent, and stoichiometry of the reactants.

Acylation is a more straightforward transformation where 2-hydrazinylquinoline is treated with acylating agents like acid chlorides or anhydrides. The reaction results in the formation of stable hydrazides. For instance, 2-hydrazinylquinoline is an effective derivatization agent for carboxylic acids in analytical chemistry. nih.gov In this application, the carboxylic acid is first activated with reagents such as 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), and the resulting activated species readily reacts with 2-hydrazinylquinoline to form the corresponding N-acylhydrazide derivative. nih.gov This reaction is generally highly efficient and selective for the terminal NH₂ group.

Coordination Chemistry of 2 Hydrazinylquinoline Dihydrochloride

Ligand Properties of the Hydrazinyl Group and Quinoline (B57606) Backbone

The coordinating behavior of 2-hydrazinylquinoline is dictated by the electronic and steric properties of its two key components: the rigid, aromatic quinoline ring and the flexible, electron-rich hydrazinyl group (-NHNH₂).

2-Hydrazinylquinoline primarily functions as a bidentate chelating ligand. nih.gov It possesses two suitably positioned nitrogen donor atoms: the heterocyclic nitrogen of the quinoline ring (N1) and the terminal nitrogen of the hydrazinyl group (N3). These two donor sites can coordinate simultaneously to a single metal ion, forming a stable five-membered chelate ring. The planarity of the quinoline system and the rotational freedom of the C-N bond to the hydrazinyl group allow the ligand to adopt a conformation that facilitates this chelation. nih.gov The crystal structure of the free ligand shows that the non-hydrogen atoms are nearly planar, a feature conducive to effective coordination. nih.govmdpi.com This bidentate N,N-coordination is a common feature in related quinoline-hydrazone systems, which form stable complexes with various transition metals. jptcp.com

The 2-hydrazinylquinoline ligand exhibits robust electron-donating properties, acting as a strong Lewis base. The nitrogen atoms of both the quinoline ring and the hydrazinyl group possess lone pairs of electrons that are readily available for donation to a metal center, forming coordinate covalent bonds. The hydrazinyl group, in particular, is a potent sigma (σ) donor.

While the primary role of the ligand is as an electron donor, the quinoline backbone also possesses π-acceptor capabilities. The delocalized π-electron system of the aromatic rings can accept electron density from the d-orbitals of a metal ion through a process known as back-bonding. This synergistic combination of σ-donation and π-acceptance contributes to the formation of strong and stable metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of 2-hydrazinylquinoline enable it to form coordination complexes with a wide range of metal ions, including those from the transition metal and lanthanide series.

Transition metal complexes of ligands closely related to 2-hydrazinylquinoline, such as its Schiff base derivatives, are typically synthesized by reacting the ligand with a corresponding metal salt (e.g., chloride or nitrate) in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The reaction mixture is often heated under reflux to facilitate complex formation. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

While specific studies on complexes of the parent 2-hydrazinylquinoline are not extensively detailed in the literature, research on its derivatives provides insight into the expected coordination behavior. For instance, Schiff base hydrazones containing a quinoline moiety have been shown to form stable mononuclear complexes with Cu(II), Co(II), Ni(II), and Fe(III). jptcp.com In these complexes, the ligand typically behaves as a bidentate or tridentate donor, coordinating through the quinoline nitrogen and the nitrogen and/or oxygen atoms of the hydrazone side chain. jptcp.comnih.gov Based on magnetic susceptibility and spectral data, these complexes adopt various geometries, including octahedral, tetrahedral, and square-planar configurations. jptcp.comnih.gov

Table 1: Examples of Transition Metal Complexes with Related Quinoline-Hydrazone Ligands This table presents data for Schiff base derivatives of quinoline hydrazides/hydrazones as analogs to illustrate common coordination patterns.

| Metal Ion | Ligand Type | Proposed Geometry | Magnetic Moment (μ_eff, B.M.) | Reference |

| Cu²⁺ | Quinoline-3-carbohydrazide Schiff Base | Octahedral | - | nih.gov |

| Fe³⁺ | Quinoline-3-carbohydrazide Schiff Base | Octahedral | - | nih.gov |

| Ni²⁺ | 7-chloro-4-(benzylidene-hydrazo)quinoline | Octahedral | 3.19 | jptcp.com |

| Co²⁺ | 7-chloro-4-(benzylidene-hydrazo)quinoline | Octahedral | 5.32 | jptcp.com |

| Cu²⁺ | Isatinic Quinolyl Hydrazone | Square Planar | 1.83 | nih.gov |

Formation of Lanthanide Complexes

Lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a strong affinity for hard donor atoms like nitrogen and oxygen. researchgate.net Consequently, ligands containing hydrazide or hydrazone moieties are effective for the synthesis of lanthanide coordination compounds. researchgate.net The synthesis of lanthanide complexes typically involves the reaction of a lanthanide(III) salt, such as Ln(NO₃)₃·xH₂O, with the ligand in a suitable solvent. nih.govnih.govacademie-sciences.fr

Studies on polydentate hydrazone Schiff base ligands have demonstrated the formation of homodinuclear lanthanide complexes with a general formula of [Ln₂L₃(NO₃)₃]. nih.govnih.govacademie-sciences.fr In these structures, the lanthanide ions are nine-coordinate, being bonded to both nitrogen and oxygen donor atoms from the ligand as well as nitrate (B79036) anions. nih.govnih.govacademie-sciences.fr The flexible and multi-donor nature of these ligands allows for the self-assembly of complex, bridged structures. nih.govnih.govacademie-sciences.fr Given the N,N-donor set of 2-hydrazinylquinoline, it is expected to form stable, though likely structurally different, complexes with lanthanide ions, which are characterized by high and variable coordination numbers.

Infrared (IR) Spectroscopy: This technique is used to identify the ligand's donor sites by observing shifts in the vibrational frequencies of key functional groups upon coordination. For example, a shift in the ν(C=N) band of the quinoline ring and the ν(N-N) and ν(N-H) bands of the hydrazinyl group to lower or higher wavenumbers can confirm their involvement in bonding to the metal ion. nih.govacademie-sciences.fr

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The positions and intensities of d-d transition bands can be characteristic of specific geometries, such as octahedral or tetrahedral. jptcp.com

Magnetic Susceptibility Measurements: Measuring the effective magnetic moment (μ_eff) of a complex helps to determine the number of unpaired electrons on the metal ion, which in turn provides strong evidence for its oxidation state and coordination geometry. jptcp.comnih.gov For instance, octahedral Ni(II) complexes typically have magnetic moments around 3.19 B.M., whereas square planar Co(II) complexes have moments below 2.0 B.M. jptcp.comnih.gov

Elemental Analysis and Mass Spectrometry: These methods are used to determine the stoichiometry of the complexes, confirming the metal-to-ligand ratio. nih.govnih.govacademie-sciences.fr

Table 2: Techniques for Structural Characterization of Coordination Complexes

| Technique | Information Obtained |

| IR Spectroscopy | Identification of coordinating atoms (N-donors) through vibrational band shifts. |

| UV-Vis Spectroscopy | Deduction of coordination geometry from d-d electronic transitions. |

| Magnetic Susceptibility | Determination of metal ion oxidation state and coordination geometry. |

| Mass Spectrometry | Confirmation of complex composition and metal-to-ligand stoichiometry. |

| X-ray Diffraction | Precise determination of molecular structure, bond lengths, and angles. |

Role in Catalytic Applications

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the direct catalytic applications of metal complexes derived from 2-hydrazinylquinoline dihydrochloride (B599025). While the broader class of quinoline derivatives and hydrazones has been investigated for catalytic activities in various chemical transformations, specific studies focusing on 2-hydrazinylquinoline dihydrochloride as a ligand in catalytic systems have not been reported.

General studies on related compounds have shown that quinoline-based ligands can form complexes with metals like copper, which exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. The efficiency of such catalytic systems is influenced by the chemical structure of the ligand and the nature of the metal salt used. However, without specific studies on this compound, its potential role and effectiveness in such catalytic processes remain undetermined.

Future research may explore the potential of this compound in catalysis, given the versatile coordination properties of the quinoline and hydrazine (B178648) moieties, which could be harnessed to design novel catalysts.

Theoretical Investigations of Metal-Ligand Interactions

Detailed theoretical investigations, such as Density Functional Theory (DFT) studies, specifically focused on the metal-ligand interactions of this compound are not extensively available in the current body of scientific literature. While computational studies are a powerful tool for understanding the electronic structure, bonding, and stability of metal complexes, this particular compound has not been a specific subject of such in-depth analysis.

In the case of 2-hydrazinylquinoline, while its crystal structure has been determined, leading to an understanding of its solid-state conformation, a comprehensive theoretical analysis of its interaction with various metal ions is yet to be reported. Such studies would be invaluable in predicting its coordination behavior, the stability of its potential metal complexes, and guiding the design of new materials with specific electronic or catalytic properties.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Hydrazinylquinoline dihydrochloride (B599025) is characterized by absorption bands that confirm the presence of its key structural features.

Identification of Characteristic Functional Groups (NH, C=N)

The vibrational spectrum provides clear evidence for the hydrazinyl and quinoline (B57606) moieties. The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) typically appear as distinct bands in the region of 3300 cm⁻¹. nih.gov In the solid state, these bands can be broad due to hydrogen bonding.

The quinoline ring system contains C=N bonds within its heterocyclic structure. The stretching vibration for this bond is typically observed in the fingerprint region of the spectrum, around 1600 cm⁻¹. nih.gov The presence of strong absorption bands in these respective regions is a primary indicator of the 2-Hydrazinylquinoline structure. Reference spectra for the related compound 2-Hydrazinoquinoline are available in spectral databases, such as the collection from the Coblentz Society. nist.gov

Table 1: Characteristic IR Absorption Bands for 2-Hydrazinylquinoline Dihydrochloride

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Hydrazinyl) | Stretching | ~3300 |

| C=N (Quinoline) | Stretching | ~1600 |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the quinoline ring and the hydrazinyl group. The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.gov The specific chemical shifts and coupling constants for these protons would provide detailed information about the substitution pattern on the aromatic system.

The protons of the hydrazinyl group (-NH-NH₂) would appear as signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In the dihydrochloride salt form, these protons would be in a protonated state, which would further influence their chemical shift.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 |

| Hydrazinyl (N-H) | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms of the quinoline ring. Aromatic carbons typically have chemical shifts in the range of δ 100-150 ppm. The carbon atom at position 2 (C2), which is directly attached to the electron-donating hydrazinyl group, would experience a significant shift in its resonance compared to the unsubstituted quinoline. The exact chemical shifts can be compared with data from related quinoline derivatives to aid in the complete assignment of the spectrum.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic (Quinoline Ring) | 100 - 150 |

| C2 (Attached to -NHNH₂) | Shifted relative to other aromatic C's |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The analysis is typically performed on the free base, 2-Hydrazinylquinoline.

The electron ionization (EI) mass spectrum of 2-Hydrazinylquinoline shows a prominent molecular ion peak (M⁺) at an m/z of 159, which corresponds to the molecular weight of the free base (C₉H₉N₃). nih.govnist.gov The spectrum also displays significant fragment ions. Key fragments are observed at m/z 144 and 129. nih.gov The fragment at m/z 129 is particularly notable and could correspond to the formation of the stable quinoline cation radical after the loss of the hydrazinyl side chain.

Table 4: Key Mass Spectrometry Data for 2-Hydrazinylquinoline

| Ion | Mass-to-Charge Ratio (m/z) | Identity |

| [M]⁺ | 159 | Molecular Ion |

| [M-NH]⁺ | 144 | Fragment Ion |

| [M-N₂H₂]⁺ or Quinoline Cation | 129 | Fragment Ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 2-Hydrazinylquinoline (C₉H₉N₃), the calculated monoisotopic mass is 159.079647 Da. nih.govchemspider.comnih.gov An HRMS measurement would aim to experimentally determine a mass value extremely close to this calculated value. This high degree of accuracy provides unambiguous confirmation of the elemental formula, serving as a definitive piece of evidence for the compound's identity.

Table 5: High-Resolution Mass Spectrometry Data for 2-Hydrazinylquinoline

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Calculated Monoisotopic Mass | 159.079647 Da |

| Experimentally Determined Mass | Expected to be within ppm error of calculated mass |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy, UV-Vis)

Absorption Spectra Analysis

The UV-Vis absorption spectrum of a compound is influenced by the extent of its conjugated system. As conjugation increases, the energy required for an electronic transition decreases, leading to absorption at longer wavelengths (a bathochromic shift). Quinoline derivatives are known to exhibit absorption bands in the UV region, and the presence of substituents can modify the position and intensity of these bands. researchgate.netutoronto.ca

The absorption spectrum of quinoline-based compounds typically arises from π → π* transitions within the aromatic system. utoronto.ca The introduction of a hydrazinyl group (-NHNH2) can introduce n → π* transitions, which are generally weaker in intensity (lower molar absorptivity, ε) compared to π → π* transitions. libretexts.org The analysis of the absorption spectrum involves identifying the wavelength of maximum absorbance (λmax) for each electronic transition. For instance, studies on similar quinoline derivatives show distinct absorption peaks that can be correlated to specific electronic transitions within the molecule. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Chromophores

| Chromophore Type | Typical λmax (nm) | Transition Type |

|---|---|---|

| Isolated Alkene | ~170 | π → π* |

| Conjugated Diene | ~217 | π → π* |

| Aromatic (Benzene) | ~255 | π → π* |

| Carbonyl (Ketone) | ~280 | n → π* |

This table provides general absorption ranges for context; specific values for this compound depend on solvent and experimental conditions.

Energy Level Determination

UV-Vis spectroscopy is instrumental in determining the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the absorbed photon corresponds to the energy required to excite an electron from the ground state to an excited state. As the extent of conjugation in a molecule increases, the energy difference between the HOMO and LUMO decreases, which is observable as a shift of the absorption maximum to a longer wavelength. utoronto.ca

The relationship between the wavelength of maximum absorption (λmax) and the energy of the transition (ΔE) is given by the equation:

ΔE = hc/λmax

where:

h is Planck's constant

c is the speed of light

λmax is the wavelength of maximum absorption

By analyzing the λmax values from the UV-Vis spectrum, researchers can calculate the energy of the electronic transitions, providing insight into the molecular orbital energy levels of this compound.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides an unambiguous determination of a molecule's structure. mdpi.com For a crystal of 2-Hydrazinylquinoline (the free base of the dihydrochloride salt), SCXRD analysis has revealed key structural features.

The study of the C9H9N3 molecule showed that the 12 non-hydrogen atoms are nearly planar, with a root-mean-square (r.m.s.) deviation of 0.068 Å. researchgate.net The planarity is slightly distorted, which is evident in the torsion angle between the β-nitrogen atom of the hydrazinyl group and the nitrogen atom of the quinoline ring (N—N—C—N = −12.7 (3)°). researchgate.net In the crystal structure, molecules form layers through N—H⋯N hydrogen bonds, creating a supramolecular architecture. researchgate.net This detailed structural information is vital for understanding intermolecular interactions and the physical properties of the compound.

Table 2: Selected Crystallographic Data for 2-Hydrazinylquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C9H9N3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.4859 (3) |

| b (Å) | 20.3117 (12) |

| c (Å) | 7.2183 (5) |

| β (°) | 100.283 (3) |

Data derived from a study on the free base, 2-Hydrazinylquinoline. researchgate.net

Powder X-ray Diffraction for Crystal System Analysis

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples and is particularly useful for identifying crystalline phases, determining purity, and analyzing the crystal system of a material. nih.govresearchgate.net Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk powder sample. nih.govcovalentmetrology.com

The PXRD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to the lattice parameters of the crystal structure according to Bragg's Law. nih.gov By indexing the diffraction pattern, one can determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). researchgate.netnih.gov While specific PXRD data for this compound is not detailed in the available literature, the technique would be the standard method to confirm its crystal system and lattice parameters, and to distinguish it from other polymorphic forms or related salts. High-resolution PXRD, often using synchrotron sources, allows for detailed structure refinement even from powder samples. nih.gov

Advanced Spectroscopic and Surface Analysis Techniques

Beyond standard characterization, advanced techniques are employed to gain deeper structural and electronic insights. While specific studies applying advanced surface analysis to this compound are not prominent in the literature, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound. For instance, IR spectra would show characteristic absorption bands for N-H and C=N groups, while NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. These foundational spectroscopic methods are prerequisites for more advanced structural and surface studies.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. nih.gov DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p), offer a balance of computational cost and accuracy for studying organic molecules like quinoline (B57606) derivatives. researchgate.netnih.govresearchgate.net These calculations are foundational for geometry optimization, understanding molecular orbitals, and predicting various chemical and physical properties. nih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov For a molecule like 2-Hydrazinylquinoline dihydrochloride (B599025), this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a local minimum on the potential energy surface. nih.gov These theoretical parameters are often validated by comparison with experimental data from techniques like X-ray crystallography. For related quinoline derivatives, DFT calculations have successfully predicted geometries that are in good agreement with experimental findings. arabjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, making the molecule more polarizable. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.gov The energies of HOMO and LUMO also correlate with the ionization potential and electron affinity, respectively. arabjchem.org Computational studies on various quinoline derivatives have calculated these values to predict their reactivity. arabjchem.orgresearchgate.netscirp.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-Hydroxy-2-methyl quinoline | -5.218 | -1.962 | 3.256 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.189 | -3.876 | 2.313 | arabjchem.org |

| Substituted hydrazinoquinoline Schiff base (Compound 1) | -5.87 | -1.77 | 4.10 | researchgate.net |

| Substituted hydrazinoquinoline Schiff base (Compound 3) | -6.14 | -2.41 | 3.73 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by describing intramolecular delocalization and charge transfer interactions. ufms.br This method investigates the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govsemanticscholar.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|---|

| π(C2-C3) | π(C1-C6) | 21.57 | π-delocalization | arabjchem.org |

| n(N7) | π(C4-C5) | 29.35 | Lone pair delocalization | arabjchem.org |

| n(O11) | π(C2-C3) | 37.21 | Lone pair delocalization | arabjchem.org |

| π(C-C) | π(C-C) | Large E(2) | π→π* transition | nih.gov |

Density of States (DOS) and Transition Density Matrix (TDM) analyses offer deeper insights into the electronic transitions of a molecule.

Density of States (DOS): A DOS plot provides a graphical representation of the number of molecular orbitals at each energy level. It helps to visualize the HOMO-LUMO gap and illustrates the contributions of different fragments or atoms to the molecular orbitals, particularly the frontier orbitals that govern electronic properties. researchgate.net

Transition Density Matrix (TDM): TDM is a powerful tool for analyzing the nature of electronic excitations, such as those observed in UV-Vis spectroscopy. researchgate.net It provides a visual map of the electron-hole distribution during a transition. The diagonal elements of a TDM plot represent locally excited characteristics, while the off-diagonal elements signify charge-transfer (CT) character. researchgate.netresearchgate.net This analysis is crucial for understanding how charge density is redistributed upon excitation and for characterizing the coherence between donor and acceptor parts of a molecule. researchgate.net Studies on quinoline-based systems use TDM to articulate the charge transfer routes and exciton (B1674681) dynamics within the molecule. researchgate.netresearchgate.net

Computational methods are extensively used to predict the electronic and non-linear optical (NLO) properties of molecules. NLO materials are important for applications in optoelectronics and photonics. nih.govscielo.org.mx The key NLO parameters calculated via DFT include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. scielo.org.mx

Molecules with large β values are promising candidates for NLO applications. High hyperpolarizability is often associated with significant intramolecular charge transfer (ICT), typically found in donor-π-acceptor systems. nih.gov The extended π-conjugated system of the quinoline ring, especially when functionalized with electron-donating groups like the hydrazinyl moiety, can lead to enhanced NLO properties. arabjchem.org Calculations on related quinoline derivatives confirm that the quinoline moiety's extended π-electron delocalization is responsible for significant molecular nonlinearity. arabjchem.org

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| Quinoline | 2.1842 | 1.640 x 10-23 | -2.825 x 10-37 | arabjchem.org |

| 8-Hydroxy-2-methyl quinoline | 2.9900 | 1.935 x 10-23 | -4.407 x 10-37 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | 4.2229 | 2.372 x 10-23 | -8.051 x 10-37 | arabjchem.org |

| Substituted hydrazinoquinoline Schiff base (Compound 3) | 2.13 | 4.14 x 10-23 | 2.45 x 10-30 | researchgate.net |

Molecular Orbital (MO) Approaches for Reactivity and Regioselectivity

Molecular orbital theory is fundamental to predicting the reactivity and regioselectivity of chemical reactions. The shapes and locations of the frontier molecular orbitals (HOMO and LUMO) are particularly informative. The regions of the molecule where the HOMO has the highest density are the most probable sites for electrophilic attack, as this is where the molecule's most available electrons are located. Conversely, the regions with the highest density of the LUMO are the most likely sites for nucleophilic attack, as these are the areas most capable of accepting electrons. arabjchem.orguantwerpen.be

For quinoline and its derivatives, the HOMO is typically distributed over the entire π-system, while the LUMO's distribution can highlight specific atoms that are more electrophilic. In addition to visual inspection of FMOs, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated. arabjchem.orgnih.gov These functions provide a more quantitative measure of an atom's reactivity towards an electrophile, nucleophile, or radical, thus offering precise predictions of regioselectivity in chemical reactions. arabjchem.org

Despite a comprehensive search of available scientific literature, no specific computational and theoretical investigations focused on the interpretation of spectroscopic data for 2-Hydrazinylquinoline dihydrochloride were found.

Computational studies are a valuable tool for elucidating molecular structures and understanding spectroscopic properties. researchgate.netnih.gov Such studies on similar quinoline derivatives have been performed, often employing methods like DFT to calculate optimized geometries, vibrational frequencies, and electronic absorption spectra. researchgate.netnih.govnih.gov These theoretical calculations provide a basis for the detailed assignment of experimental spectra.

However, for this compound, the scientific community has yet to publish research applying these computational methods to its spectroscopic characterization. Therefore, data tables comparing experimental and calculated spectroscopic values, which are a common output of such studies, are not available for this specific compound. Further research is required to fill this gap in the scientific literature.

Applications in Advanced Organic Synthesis and Functional Materials

Precursor for Complex Organic Molecules

2-Hydrazinylquinoline dihydrochloride (B599025) serves as a valuable precursor in the synthesis of more complex organic molecules, particularly a wide array of heterocyclic compounds. Its reactive hydrazinyl group, coupled with the quinoline (B57606) core, provides a versatile scaffold for constructing intricate molecular architectures.

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the hydrazinyl group in 2-hydrazinylquinoline allows for its condensation with various carbonyl compounds, leading to the formation of hydrazones. These hydrazones are not only stable compounds in their own right but also serve as intermediates for further cyclization reactions to generate a variety of heterocyclic systems. For instance, the condensation of 2-hydrazinylquinoline with acetylacetone (B45752) is a key step in the synthesis of ligands that can form coordination complexes. nih.govresearchgate.net

The versatility of 2-hydrazinylquinoline as a building block is further demonstrated in its use for constructing fused heterocyclic systems. For example, it can be a starting material for the synthesis of pyrazolo[3,4-b]quinoline derivatives. derpharmachemica.com The general synthetic strategy involves the reaction of a quinoline derivative with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone, which can then undergo further reactions to yield the desired heterocyclic product. derpharmachemica.com The synthesis of substituted 2-hydrazinoquinazolin-4-ones, which are also precursors for diverse heterocyclic systems, highlights the broader utility of hydrazine derivatives in organic synthesis. nuph.edu.ua

The development of novel synthetic methodologies continues to expand the utility of quinoline derivatives in creating complex heterocyclic structures. This includes reactions like the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes to produce 1,2-dihydroquinolines. chemrxiv.org While not directly involving 2-hydrazinylquinoline, these methods underscore the importance of the quinoline scaffold in synthetic organic chemistry. chemrxiv.orgnih.govekb.eg

Building Block for Functional Materials

The unique electronic and photophysical properties of the quinoline moiety make 2-hydrazinylquinoline dihydrochloride an attractive building block for the development of a wide range of functional materials. These materials find applications in various optoelectronic and sensing technologies.

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely recognized for their potential in organic light-emitting diodes (OLEDs). nih.govresearchgate.netnih.gov Hydrazones derived from 2-hydrazinylquinoline can act as ligands in coordination complexes that serve as emissive materials in OLEDs. nih.govresearchgate.net These materials are crucial for the performance of OLEDs, influencing factors such as emission color, efficiency, and operational stability. Research has explored various quinoline-based materials for OLED applications, including metal complexes and styryl derivatives, demonstrating their versatility in this field. mdpi.com The goal is to develop highly efficient and stable emitters, particularly for the challenging blue region of the spectrum. researchgate.netnih.govrsc.org

Materials for Photovoltaic Cells

Quinoline derivatives have also gained attention as materials for third-generation photovoltaic cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov In these devices, quinoline-based compounds can function as sensitizers or components of the active layer, responsible for light absorption and charge separation. While specific use of this compound in this context is not extensively documented in the provided search results, the broader class of quinoline derivatives shows significant promise. nih.gov The tunability of their absorption spectra and energy levels makes them suitable candidates for optimizing the performance of solar cells. nih.gov Furthermore, hydrazine-based solution processing has been successfully employed in the fabrication of high-efficiency CIGS (Cu(In,Ga)(Se,S)₂) solar cells. rsc.org Additives like hydrazine dihydrochloride and hydrazine monohydrochloride have been used to improve the performance and stability of tin-based perovskite solar cells by suppressing oxidation. researchgate.netrsc.org

Development of Sensors and Fluorescent Probes

The quinoline scaffold is a common feature in the design of fluorescent sensors and probes for the detection of various analytes. The inherent fluorescence of many quinoline derivatives can be modulated by their interaction with specific ions or molecules, forming the basis for a sensing mechanism. For instance, quinoline-based fluorescent probes have been developed for the detection of metal ions such as Zn²⁺, Mg²⁺, and Fe³⁺. rsc.orgbohrium.com These sensors often rely on mechanisms like photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). rsc.org